molecular formula C7H4Cl2N2O4 B11860845 Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Cat. No.: B11860845
M. Wt: 251.02 g/mol
InChI Key: SLODTZYLILTCII-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C7H4Cl2N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a carboxylate ester group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4-dichloropyridine followed by esterification. One common method involves the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2,4-dichloro-5-nitropyridine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Aminopyridine derivatives: Formed by the reduction of the nitro group.

    Substituted pyridines: Formed by nucleophilic substitution of the chlorine atoms.

    Carboxylic acids: Formed by hydrolysis of the ester group.

Scientific Research Applications

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes, receptors, and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ester) groups makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is an organic compound characterized by its complex structure, which includes a pyridine ring substituted with two chlorine atoms, a nitro group, and a carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on available research findings, focusing on its reactivity, pharmacological properties, and potential applications.

  • Molecular Formula: C₇H₄Cl₂N₂O₄
  • Molar Mass: 251.02 g/mol
  • Density: 1.606 g/cm³
  • Melting Point: 42 to 46 °C

The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (carboxylate) in the structure influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research on this compound is limited; however, related compounds have demonstrated significant biological properties. The following sections summarize findings from various studies that explore the potential biological activities of this compound.

Anticancer Activity

Similar nitropyridine derivatives have shown promising anticancer activities. For instance:

  • Case Study: A study on related nitropyridine compounds revealed that modifications in the structure could lead to enhanced antiproliferative effects against cancer cell lines. Compounds with similar structures exhibited IC₅₀ values in the low micromolar range against various cancer types, suggesting that this compound may also possess anticancer properties .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition:

  • Inhibition Studies: Compounds with similar configurations have been shown to inhibit kinases involved in cancer progression. For example, a related study indicated that certain pyridine derivatives could act as selective inhibitors of Aurora kinases, which are critical in cell division and tumor growth .

Interaction Studies

Interaction studies for this compound focus on its reactivity with biological molecules:

  • Reactivity Profile: Initial investigations suggest that this compound can interact with various biological targets due to its functional groups, which may facilitate nucleophilic attacks or hydrogen bonding with enzymes or receptors .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC₅₀ (µM)
This compoundAnticancer (potential)TBD
Related Nitropyridine Derivative AAurora Kinase Inhibition0.067
Related Nitropyridine Derivative Bc-Myc-Max Interaction DisruptionTBD

Pharmacokinetic Properties

Pharmacokinetic profiles are essential for understanding the therapeutic potential of any compound:

  • Stability and Metabolism: Preliminary studies indicate that similar compounds exhibit varying degrees of metabolic stability in liver microsomes, which is crucial for their bioavailability and efficacy in vivo .

Properties

Molecular Formula

C7H4Cl2N2O4

Molecular Weight

251.02 g/mol

IUPAC Name

methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H4Cl2N2O4/c1-15-7(12)4-5(8)3(11(13)14)2-10-6(4)9/h2H,1H3

InChI Key

SLODTZYLILTCII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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